molecular formula C24H40I2N2O3 B15186002 Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with (2-(2-hydroxyethoxy)ethyl)-1-methyl piperidinium iodide CAS No. 102207-21-6

Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with (2-(2-hydroxyethoxy)ethyl)-1-methyl piperidinium iodide

Cat. No.: B15186002
CAS No.: 102207-21-6
M. Wt: 658.4 g/mol
InChI Key: FWFITJDNZPBEDM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with (2-(2-hydroxyethoxy)ethyl)-1-methyl piperidinium iodide, also known as piprocurarium iodide, is a complex organic compound with a molecular formula of C23H40N2O3.2I. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1-methylpiperidine with alpha-carboxybenzyl chloride to form 1-alpha-carboxybenzyl-1-methylpiperidinium chloride. This intermediate is then esterified with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves the use of catalysts to enhance the reaction efficiency and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like sodium iodide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of iodides or other substituted piperidinium compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: Employed in the study of biological membranes and ion channels.

  • Medicine: Investigated for its potential use in pharmaceuticals, particularly as an anesthetic or sedative agent.

  • Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. It is believed to act on ion channels and receptors, modulating their activity and leading to its anesthetic and sedative properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide: Similar in structure but lacks the ester group.

  • Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide: Similar but with a different ester group.

Uniqueness: This compound is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Its ability to act as an anesthetic and sedative makes it distinct from other piperidinium compounds.

Properties

CAS No.

102207-21-6

Molecular Formula

C24H40I2N2O3

Molecular Weight

658.4 g/mol

IUPAC Name

2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl 2-(1-methylpiperidin-1-ium-1-yl)-2-phenylacetate;diiodide

InChI

InChI=1S/C24H40N2O3.2HI/c1-25(14-8-4-9-15-25)18-19-28-20-21-29-24(27)23(22-12-6-3-7-13-22)26(2)16-10-5-11-17-26;;/h3,6-7,12-13,23H,4-5,8-11,14-21H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

FWFITJDNZPBEDM-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCCC1)CCOCCOC(=O)C(C2=CC=CC=C2)[N+]3(CCCCC3)C.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.